molecular formula C10H12N6O4 B1194427 N-(Purin-6-ylcarbamoyl)threonine CAS No. 33422-66-1

N-(Purin-6-ylcarbamoyl)threonine

Numéro de catalogue: B1194427
Numéro CAS: 33422-66-1
Poids moléculaire: 280.24 g/mol
Clé InChI: LRLURXLUACWPAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Purin-6-ylcarbamoyl)threonine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N6O4 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Biology and Biochemistry

Role in tRNA Functionality
N-(Purin-6-ylcarbamoyl)threonine is essential for the proper functioning of tRNA molecules that decode codons starting with adenine (ANN). It is located at position 37 of the anticodon loop, where it enhances codon–anticodon pairing and prevents frameshifting during protein synthesis. The presence of this modification stabilizes the tRNA structure and improves translation accuracy by facilitating base stacking interactions with adjacent nucleotides .

Biosynthesis Studies
Research has demonstrated that the biosynthesis of this compound involves several proteins, including YgjD, YrdC, YeaZ, and YjeE in Escherichia coli. These proteins are necessary for the conversion of threonine and bicarbonate into the modified nucleoside through a series of ATP-dependent reactions . Studies have shown that the incorporation of radioactive threonine into tRNA can be measured to understand the biosynthetic pathways involved .

Therapeutic Applications

Potential Anti-inflammatory Activity
Recent studies have explored the synthesis of derivatives of purine compounds, including this compound, for their potential anti-inflammatory properties. Certain derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs), which could provide safer alternatives to traditional NSAIDs by minimizing side effects such as gastric ulceration . The structural similarity of these compounds to adenosine suggests they may interact with adenosine receptors, potentially leading to therapeutic benefits in inflammatory conditions .

Cancer Research
The hypermodified nucleoside has been investigated for its role in cancer biology. Modifications in tRNA can affect protein synthesis rates and fidelity, which are critical factors in cancer cell proliferation. Understanding how this compound influences these processes may lead to novel cancer treatment strategies that target tRNA modifications .

Case Studies and Research Findings

Study Focus Findings
Laloue (1972)Biosynthesis in Tobacco TissueDemonstrated incorporation of radioactive threonine into tRNA, elucidating the biosynthetic pathway of this compound .
Abou-Ghadir et al. (2014)Anti-inflammatory ActivitySynthesized purinedione derivatives with potential anti-inflammatory effects compared to indomethacin .
Biochemical Journal (2000)In vitro SynthesisEstablished the enzymatic process for synthesizing this compound from threonine and bicarbonate using purified enzymes from E. coli .

Propriétés

Numéro CAS

33422-66-1

Formule moléculaire

C10H12N6O4

Poids moléculaire

280.24 g/mol

Nom IUPAC

3-hydroxy-2-(7H-purin-6-ylcarbamoylamino)butanoic acid

InChI

InChI=1S/C10H12N6O4/c1-4(17)5(9(18)19)15-10(20)16-8-6-7(12-2-11-6)13-3-14-8/h2-5,17H,1H3,(H,18,19)(H3,11,12,13,14,15,16,20)

Clé InChI

LRLURXLUACWPAF-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)NC(=O)NC1=NC=NC2=C1NC=N2)O

SMILES canonique

CC(C(C(=O)O)NC(=O)NC1=NC=NC2=C1NC=N2)O

Synonymes

N(6)-(N-threonylcarbonyl)adenine
N-(purin-6-ylcarbamoyl)threonine
N-(purin-6-ylcarbamoyl)threonine, (D)-isomer
N-(purin-6-ylcarbamoyl)threonine, monopotassium salt, (L)-isomer
N-(purin-6-ylcarbamoyl)threonine, monorubidium salt, tetrahydrate, (L)-isomer
N-(purin-6-ylcarbamoyl)threonine, rubidium salt, (L)-isomer
TC(6)ADE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.